7-Cyano-7-deaza-2'-deoxyadenosine
Beschreibung
Contextualization as a Deazaadenosine Nucleoside Analog
7-Cyano-7-deaza-2'-deoxyadenosine belongs to a class of compounds known as deazapurine nucleoside analogs. asm.org In the parent purine (B94841) structure of adenosine (B11128), a nitrogen atom resides at the 7th position. The defining feature of a 7-deaza analog is the substitution of this nitrogen with a carbon atom, resulting in a pyrrolo[2,3-d]pyrimidine core structure. asm.org This seemingly subtle alteration has profound implications for the molecule's electronic properties and its interactions with biological systems.
Specifically, this compound is a derivative of 2'-deoxyadenosine, a fundamental building block of DNA. The "2'-deoxy" designation indicates the absence of a hydroxyl group at the 2' position of the ribose sugar, a characteristic of deoxynucleosides found in DNA. The "7-cyano" prefix specifies the attachment of a nitrile (-C≡N) group to the 7th position of the deazapurine ring.
Significance of 7-Deaza Modifications in Purine Nucleosides
This modification can lead to several important consequences:
Altered Enzyme Interactions: The absence of the N7 nitrogen can prevent recognition by certain enzymes, such as restriction endonucleases, thereby protecting the DNA from cleavage. nih.gov Conversely, it can enhance the binding to other enzymes.
Enhanced Stability: Oligonucleotides containing 7-deaza modifications can exhibit increased stability. jenabioscience.com
Modulation of Biological Activity: The 7-deaza modification is a key feature in several naturally occurring antibiotics and has been exploited to create synthetic analogs with potential antiviral and anticancer properties. asm.orgontosight.ai
Overview of Research Trajectories for this compound
Research into this compound and related compounds has followed several key trajectories. A significant area of focus has been its synthesis and incorporation into oligonucleotides to study their biophysical properties. oup.comnih.gov For instance, studies have explored how the inclusion of this analog affects the melting temperature and stability of DNA duplexes. oup.comnih.gov
Another important research avenue is its use as a precursor for more complex molecules. The cyano group at the 7-position serves as a versatile chemical handle for further modifications. For example, it is a known precursor to other 7-deazaguanine (B613801) derivatives. asm.orgnih.gov The synthesis of 7-iodo-7-deaza-2'-deoxyadenosine, a related compound, often serves as a starting point for creating a variety of 7-substituted analogs through palladium-catalyzed coupling reactions. researchgate.netresearchgate.net
Furthermore, the triphosphate form of 7-deaza-2'-deoxyadenosine has been investigated for its utility in molecular biology techniques. For example, 7-deaza-2'-deoxyadenosine-5'-triphosphate (c7dATP) has been explored as an alternative nucleotide in pyrosequencing, a method of DNA sequencing. nih.gov This highlights the practical applications of these modified nucleosides in biotechnology.
The Synthetic Pathway to this compound and its Phosphoramidite (B1245037) Building Block
The synthesis of this compound, a modified nucleoside with significant potential in various biochemical applications, involves a multi-step chemical process. This process begins with the construction of a suitable precursor, followed by strategic functionalization and subsequent conversion into a phosphoramidite building block, rendering it suitable for incorporation into oligonucleotides. This article delineates the key synthetic methodologies and chemical derivatization strategies employed in the production of this important compound.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c13-2-6-3-17(9-1-7(19)8(4-18)20-9)12-10(6)11(14)15-5-16-12/h3,5,7-9,18-19H,1,4H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOPPZJCJZYTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Structural Biological Implications of 7 Cyano 7 Deaza 2 Deoxyadenosine Incorporation
Effects on DNA and RNA Duplex Stability and Hybridization
The stability of the DNA and RNA duplex is crucial for many biological processes, and modifications to the nucleobases can have a significant impact. The incorporation of 7-deaza-2'-amino-2'-deoxyadenosine analogues, including the 7-cyano derivative, has been shown to influence the thermal stability of oligonucleotide duplexes.
The melting temperature (T_m) is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands and is a key indicator of duplex stability. nih.govsigmaaldrich.com Spectroscopic melting experiments on oligodeoxynucleotides containing 7-cyano-7-deaza-2-amino-2'-deoxyadenosine hybridized to a complementary RNA strand have been conducted. nih.gov These studies revealed that a single incorporation of this modified nucleoside can lead to an increase in the melting temperature. nih.govnih.govresearchgate.net Specifically, a single substitution of 7-deaza-2-amino-2'-deoxyadenosine derivatives, including iodo, propynyl (B12738560), or cyano moieties, resulted in a T_m increase of 3–4°C compared to the unmodified control sequence. nih.govresearchgate.net This stabilizing effect is thought to be due to enhanced stacking interactions of the modified purine (B94841) ring. nih.gov
Table 1: Change in Melting Temperature (ΔT_m) of a DNA:RNA Duplex Upon Single Incorporation of 7-Substituted-7-deaza-2-amino-2'-deoxyadenosines
| Modification | ΔT_m per modification (°C) |
| 7-Iodo-7-deaza-2-amino-2'-deoxyadenosine | +3 to +4 |
| 7-Propynyl-7-deaza-2-amino-2'-deoxyadenosine | +3 to +4 |
| 7-Cyano-7-deaza-2-amino-2'-deoxyadenosine | +3 to +4 |
| Data derived from studies on 7-deaza-2-amino-2'-deoxyadenosine analogues. nih.govresearchgate.net |
While a single modification has a pronounced stabilizing effect, the impact of multiple incorporations of 7-substituted-7-deaza-2-amino-2'-deoxyadenosines is not simply additive. nih.govresearchgate.net When five of these modified nucleosides were incorporated into a 17-mer or 21-mer oligonucleotide, the increase in binding affinity was between 0.28°C and 1.54°C per modification. nih.gov This suggests that while multiple substitutions still enhance stability, the effect per modification is diminished compared to a single substitution. It is hypothesized that multiple incorporations may introduce distortions in the A-form of the DNA:RNA heteroduplex that are not fully compensated for by the improved stacking interactions. nih.gov
Conformational Changes and DNA Bending Induced by 7-Cyano-7-deaza-2'-deoxyadenosine
The replacement of the N7 atom of purines with a C-H group, as in 7-deaza-2'-deoxyadenosine, can alter the local and global conformation of DNA. While specific studies on the 7-cyano derivative are limited, research on the parent compound, 7-deaza-2'-deoxyadenosine, provides valuable insights into potential structural perturbations.
Polyacrylamide gel electrophoresis is a sensitive method for detecting conformational changes in DNA, such as bending, which can cause anomalous migration patterns. nih.govnih.gov Studies on DNA fragments containing tracts of 7-deaza-2'-deoxyadenosine have shown that this modification can influence DNA bending. nih.govnih.gov Specifically, the replacement of deoxyadenosine (B7792050) with 7-deaza-2'-deoxyadenosine in d(A)₆ tracts resulted in a reduction of DNA bending. nih.govnih.gov This suggests that the N7 atom of adenine (B156593) plays a role in the characteristic bending of A-tracts. Given that the 7-cyano modification also involves the alteration of this position, it is plausible that it could similarly affect DNA bending, although the specific impact of the electron-withdrawing cyano group would require direct experimental investigation.
Interactions with DNA and RNA Processing Enzymes
The N7 position of purines, which lies in the major groove of the DNA helix, is an important site for recognition by many DNA and RNA processing enzymes. glenresearch.com Modification at this position can therefore interfere with these interactions.
The substitution of the N7 atom of guanine (B1146940) with a carbon atom (7-deazaguanine) has been shown to prevent the formation of stable intramolecular G-C Hoogsteen base pairs without disrupting normal Watson-Crick pairing. researchgate.net This property is utilized in PCR and sequencing of GC-rich regions to reduce the formation of secondary structures that can impede polymerase activity. researchgate.netnih.gov Furthermore, DNA containing 7-deazaguanine (B613801) has been found to be resistant to cleavage by certain restriction enzymes. nih.gov
In the context of adenine analogues, the replacement of a single deoxyadenosine with its 7-deaza-analogue in a plasmid has been demonstrated to confer complete resistance to cleavage by restriction enzymes. researchgate.net This is because many restriction enzymes make specific contacts in the major groove to recognize their target sequences, and the absence of the N7 atom disrupts this recognition. glenresearch.com Human translesion synthesis polymerases have also been shown to be blocked by large DNA-protein cross-links at the 7-deazaguanine position. nih.gov
While direct studies on the interaction of this compound with a wide range of enzymes are not extensively reported, the existing data on related 7-deaza purines strongly suggest that this modification would likely alter the recognition and processing of DNA by enzymes that interact with the major groove, such as polymerases and restriction endonucleases. For instance, a bacterial DNA modification system involving the DpdA enzyme specifically recognizes and inserts 7-cyano-7-deazaguanine into DNA. nih.gov This indicates that enzymes can evolve to specifically recognize such modified bases.
Substrate Recognition by DNA Polymerases in DNA Synthesis and Replication
The incorporation of modified nucleotides into a growing DNA strand is a critical test of their biocompatibility and a key determinant of their utility in various molecular biology applications. The acceptance of a modified nucleotide triphosphate as a substrate by a DNA polymerase is a multi-step process involving initial binding, conformational changes in the enzyme-DNA-nucleotide complex, and the chemical step of phosphodiester bond formation.
Research into the incorporation of 7-deaza purines has shown that these analogs can be recognized by various DNA polymerases. For instance, triphosphates of 7-deaza-2'-deoxyadenosine (dzA) and 7-deaza-2'-deoxyguanosine (B613789) (dzG) have been successfully used in Polymerase Chain Reaction (PCR) amplification with enzymes like Taq and Vent (exo-) DNA polymerases. nih.gov This indicates that the absence of the N7 nitrogen atom does not fundamentally prevent the polymerase from recognizing the nucleotide and catalyzing its insertion opposite the correct template base. The ability of 7-deaza purines to maintain Watson-Crick base pairing is a crucial factor in their acceptance as substrates. nih.gov
While specific kinetic data for the incorporation of this compound triphosphate is not extensively detailed in the available literature, studies on related compounds provide valuable insights. For example, the synthesis and incorporation of the related 7-cyano-7-deaza-2-amino-2'-deoxyadenosine have been described, demonstrating its utility in building modified oligonucleotides. nih.gov The modification at the 7-position, including the introduction of a cyano group, alters the electronic distribution in the purine ring. This can influence the stacking interactions with adjacent bases and the precise geometry within the polymerase active site. However, the fact that various 7-substituted 7-deazapurines are incorporated suggests that DNA polymerases can tolerate a range of modifications in the major groove. nih.gov
The table below summarizes the compatibility of various 7-deaza purine analogs with DNA polymerases, providing a comparative context for understanding the potential behavior of this compound.
| Modified Nucleotide | Compatible DNA Polymerase(s) | Application | Source |
| 7-deaza-2'-deoxyadenosine (dzA) | Taq, Vent (exo-) | PCR Amplification | nih.gov |
| 7-deaza-2'-deoxyguanosine (dzG) | Taq, Vent (exo-) | PCR Amplification | nih.gov |
| 7-cyano-7-deaza-2-amino-2'-deoxyadenosine | Not specified | Oligonucleotide Synthesis | nih.gov |
Susceptibility to Nucleases and DNA Repair Enzymes
Once incorporated into a DNA duplex, modified nucleosides may be subject to the surveillance and activity of nucleases and DNA repair enzymes. The structural changes introduced by the modification can affect the recognition and cleavage by these proteins.
In nature, a fascinating parallel exists in certain bacteria and phages that utilize a DNA modification system involving the related compound, 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀). nih.govpdx.eduoup.com In these organisms, the genomic DNA is modified with dPreQ₀ by a specialized enzyme system. nih.govpdx.eduoup.com This modification is part of an elaborate restriction-modification system, where the modified DNA is protected from the activity of corresponding restriction endonucleases. nih.govpdx.edu This natural example strongly suggests that the presence of a 7-cyano-7-deazapurine in DNA can render it resistant to cleavage by specific nucleases that recognize sequences containing the unmodified base. The presence of the cyano group in the major groove likely interferes with the binding or catalytic activity of these enzymes.
The general resistance or susceptibility of DNA containing this compound to common exonucleases and endonucleases, or to the complex machinery of cellular DNA repair pathways (such as base excision repair or nucleotide excision repair), has not been extensively documented. However, it is plausible that the significant alteration in the major groove, where many DNA binding proteins interact, could lead to altered recognition by these enzymes. The absence of the N7 nitrogen, a key hydrogen bond acceptor, and the presence of the bulky, electron-withdrawing cyano group create a local structure that is distinct from canonical B-DNA. nih.gov
Impact on Ligase Activity in Oligonucleotide Assembly
DNA ligases are essential enzymes that catalyze the formation of a phosphodiester bond between the 3'-hydroxyl and 5'-phosphate termini of adjacent DNA strands, a critical step in DNA replication, repair, and recombination, as well as in various biotechnological applications like cloning. The efficiency of ligation can be sensitive to the structure of the DNA duplex at and near the nick site.
There is currently a lack of specific research data on the direct impact of a this compound residue on the activity of DNA ligases. However, the ligation process is known to be influenced by the stability and conformation of the DNA ends. Studies with other types of modified bases or difficult-to-ligate substrates, such as those with mismatches or altered flexibility, have shown that ligase activity can be significantly impeded. plos.org
Given that the 7-cyano-7-deaza modification can alter local DNA structure and stability, it is conceivable that it could affect the efficiency of ligation. The altered electrostatics and steric profile in the major groove could influence the precise positioning of the DNA duplex within the ligase active site. The enzyme must correctly appose the 5'-phosphate and 3'-hydroxyl groups for catalysis, and any structural perturbation caused by the modified nucleotide at the junction could hinder this process. Further empirical studies are required to quantify the effect of this specific modification on the activity of common DNA ligases like T4 DNA ligase.
Computational and Molecular Dynamics Modeling of this compound in Nucleic Acid Structures
Computational modeling and molecular dynamics (MD) simulations serve as a "computational microscope," providing invaluable, atom-level insights into the structural and dynamic properties of nucleic acids that are often difficult to capture through experimental methods alone. These techniques are particularly useful for understanding the consequences of chemical modifications.
While specific MD simulations focusing exclusively on this compound are not prominently reported, extensive computational work has been performed on the parent compound, 7-deaza-2'-deoxyadenosine (dzA). nih.gov These studies provide a foundational understanding of the effects of removing the N7 atom. Force field parameters for 7-deazapurines have been developed, enabling their simulation within a DNA environment using standard software packages like AMBER. nih.gov These simulations have been instrumental in dissecting the structural consequences of this modification.
Elucidation of Binding Site Interactions and Conformational Dynamics
Molecular dynamics simulations of DNA containing 7-deazaadenine have revealed significant changes in local and global DNA structure. A key observation is the impact on the hydration of the DNA. The N7 atom of purines is a major site for water binding in the major groove. Its replacement with a less polar C-H group leads to a dramatic loss of hydration in this region. nih.gov
This altered hydration and the modified electrostatics have been shown to induce increased conformational plasticity, or "morphing," in the DNA structure. nih.gov For example, in simulations of a DNA dodecamer, the minor groove of a 7-deazaadenine tract, which is typically narrow in natural DNA, was observed to widen and become more similar to canonical B-DNA. nih.gov This demonstrates that chemical changes in the major groove can have profound and long-range effects on the structure of the minor groove.
For this compound, the cyano group would introduce its own specific interactions. Its linear geometry and the triple bond's electron density would create a unique steric and electronic profile. It could potentially engage in non-canonical hydrogen bonds or altered stacking interactions with neighboring bases. MD simulations would be essential to map out these specific interactions and understand how they influence the conformational landscape of the DNA helix, both locally and globally.
Prediction of Structural Consequences of Deaza Modification
Based on computational studies of 7-deazapurines, several structural consequences of incorporating this compound into DNA can be predicted. nih.gov The primary and most direct consequence is the alteration of the major groove's recognition surface. The elimination of the N7 hydrogen bond acceptor site is a critical change for protein-DNA interactions that rely on this contact point.
The predicted structural consequences are summarized in the table below, based on findings from related 7-deazapurine systems. nih.gov
| Structural Parameter | Consequence of 7-Deaza Modification | Predicted Influence of 7-Cyano Group | Source |
| Major Groove Electrostatics | Less negative polarization | Further modulation of electron distribution | nih.gov |
| Major Groove Hydration | Significant reduction in bound water | Potential for altered local hydration patterns | nih.gov |
| Conformational Plasticity | Increased 'morphing' of the helix | May introduce specific conformational preferences | nih.gov |
| Minor Groove Width | Can induce widening from a narrow A-tract form | Potential for complex, long-range structural effects | nih.gov |
Applications of 7 Cyano 7 Deaza 2 Deoxyadenosine As a Research Tool
Fluorescent Labeling and Sensing Applications
The 7-cyano-7-deaza-2'-deoxyadenosine scaffold serves as a basis for creating fluorescent nucleoside analogs that are sensitive to their local environment. These derivatives are valuable for studying nucleic acid dynamics and interactions.
The synthesis of fluorescent derivatives of this compound often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura reactions. researchgate.net These methods allow for the introduction of various aryl or ethynyl (B1212043) groups at the 7-position of the 7-deazaadenine core. For instance, fluorescent analogs have been created by coupling 7-iodo-7-deaza-2'-deoxyadenosine with moieties like 1-ethynylpyrene, 2-ethynyl-6-methoxynaphthalene, and 9-ethynylphenanthrene. researchgate.net Another approach involves the synthesis of 7-deaza-2'-deoxyadenosine analogs bearing bipyridine ligands. scispace.com
A notable example is the synthesis of an environmentally sensitive fluorescent purine (B94841) nucleoside, cnaA, which is a derivative of 8-aza-7-deaza-2'-deoxyadenosine. rsc.org This highlights a broader strategy of modifying the purine ring system to create novel fluorescent probes. Furthermore, the synthesis of 7-propynyl-, 7-iodo-, and 7-cyano-7-deaza-2-amino-2'-deoxyadenosines has been described, where the nucleosides are functionalized into phosphoramidites for incorporation into oligodeoxynucleotides. nih.govnih.gov
The rationale behind these designs is to create molecules that exhibit changes in their fluorescence properties upon interacting with other molecules or changes in their environment, making them effective sensors.
The photophysical properties of this compound derivatives are highly dependent on their chemical structure and the surrounding environment. For example, 7-deaza-2'-deoxyadenosine analogs with pyrene (B120774) and benzofuran (B130515) derivatives exhibit high quantum yields in non-aqueous solvents. researchgate.net
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For some synthesized push-pull systems based on purine structures, quantum yields of up to 66% have been observed in dichloromethane (B109758) (CH2Cl2) solution. researchgate.net The table below summarizes the photophysical properties of some 7-deaza-2'-deoxyadenosine derivatives in dichloromethane.
| Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| 7-deaza-7-[(2",2'''-bipyridin-5"-yl)ethynyl]-2'-deoxyadenosine | 351 | 406 |
| Derivative with bipyridine ligand | 368 | 427 |
| Derivative with bipyridine ligand | 343 | 425 |
Table based on data from scispace.com
These properties can be fine-tuned by altering the substituent at the 7-position, allowing for the development of probes with specific excitation and emission characteristics suitable for various applications.
A key feature of many fluorescent this compound derivatives is their solvatofluorochromic behavior, meaning their fluorescence emission spectrum shifts depending on the polarity of the solvent. This property makes them highly sensitive to their microenvironment.
For instance, the base-modified fluorescent nucleoside cnaA, a derivative of 8-aza-7-deaza-2'-deoxyadenosine, displays significant solvatochromicity and environmentally sensitive dual fluorescence. rsc.org This sensitivity arises from intramolecular charge transfer (ICT) processes that are influenced by the surrounding solvent molecules. Another example is the 8-aza-3,7-dideaza-2'-deoxyadenosine derivative, 3n7zA, which also exhibits environmentally sensitive ICT emission. rsc.org
This microenvironmental sensitivity is crucial for their application as probes, as it allows for the detection of changes in the local environment, such as those occurring during DNA hybridization or protein binding. The ability of these nucleosides to report on their surroundings provides valuable insights into molecular interactions. A novel nucleoside derivative, 4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosine (CdFA), has also been designed and synthesized, showing potent antiviral activity. nih.gov
Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence and are the most common type of genetic variation. scispace.com The development of reliable methods for SNP detection is crucial for genetic studies and disease diagnostics. scispace.comnih.govnih.gov
Fluorescent derivatives of this compound have been successfully employed in the development of probes for SNP detection. rsc.org The principle behind this application lies in the change in fluorescence properties of the probe upon hybridization with a target DNA sequence.
For example, an oligodeoxynucleotide (ODN) probe containing the environmentally sensitive nucleoside 3n7zA can clearly identify a perfectly matched thymine (B56734) (T) in the complementary strand through a distinct change in its emission wavelength. rsc.org Furthermore, the fluorescence of duplexes containing this modified nucleoside is strongly quenched by a neighboring guanine (B1146940) base when the opposite base is mismatched, which enhances its ability to discriminate between different bases. rsc.org This makes ODN probes containing 3n7zA effective for homogeneous SNP typing. rsc.org
Use in Modified Oligonucleotide Probes and Ligands
Beyond their fluorescent properties, 7-deaza purine analogs, including this compound, are incorporated into oligonucleotide probes to enhance their properties for various molecular biology applications. mdpi.combiosyn.com
A nucleic acid probe is a single-stranded DNA or RNA molecule with a sequence that is complementary to a specific target sequence. researchgate.netaimspress.com The incorporation of modified nucleosides like this compound can improve the stability and specificity of these probes. nih.govnih.gov
The replacement of the N7 atom of adenine (B156593) with a carbon atom in 7-deazaadenosine alters the electronic properties of the base and removes a potential hydrogen bond acceptor site in the major groove of the DNA duplex. nih.gov This modification can lead to increased stability of the nucleic acid duplex. nih.gov Oligonucleotides containing 7-deaza-2'-deoxyadenosine have been used for mapping RNA sequences. biosynth.com The synthesis of 7-propynyl-, 7-iodo-, and 7-cyano-7-deaza-2-amino-2'-deoxyadenosines and their incorporation into oligodeoxynucleotides has been shown to increase the thermal stability of the resulting duplexes when hybridized with complementary RNA. nih.govnih.gov Specifically, single substitutions can increase the melting temperature by 3-4°C per modification. nih.govnih.gov This enhanced stability is advantageous for the design of more robust probes for various applications, including antisense technology. nih.govnih.gov
Development of Hypermodified Oligonucleotides and Aptamers
The incorporation of modified nucleosides is a key strategy in the development of hypermodified oligonucleotides and aptamers with enhanced properties. This compound, and its 2-amino variant, have been synthesized and integrated into oligonucleotides to study their biophysical characteristics and potential applications. nih.govoup.comoup.com The synthesis of the corresponding phosphoramidite (B1245037) building block is a critical step that allows for its inclusion in automated solid-phase oligonucleotide synthesis. oup.com
The substitution of the N7 atom with a carbon and the addition of a cyano group at this position significantly alter the electronic and steric properties of the nucleobase. These changes can lead to oligonucleotides with increased stability and altered binding affinities. Research has shown that the incorporation of 7-substituted-7-deaza-2-amino-2'-deoxyadenosines, including the 7-cyano derivative, into oligodeoxynucleotides (ODNs) can enhance their binding to complementary RNA targets. nih.govoup.comoup.com
Spectroscopic melting experiments have provided quantitative data on the stabilizing effects of these modifications. A single incorporation of 7-cyano-7-deaza-2-amino-2'-deoxyadenosine into an ODN sequence resulted in a significant increase in the melting temperature (Tm) when hybridized to a complementary RNA strand, indicating enhanced duplex stability. oup.comoup.com This property is particularly valuable in the design of antisense oligonucleotides and aptamers, where high affinity for the target sequence is crucial for efficacy. For instance, aptamers, which are short single-stranded DNA or RNA molecules that can bind to specific target molecules, can be chemically modified to improve their binding affinity and stability. nih.gov The use of modified nucleosides like this compound can contribute to the selection of aptamers with superior performance. nih.gov
Table 1: Biophysical Properties of Oligonucleotides Containing a Single Incorporation of 7-Cyano-7-deaza-2-amino-2'-deoxyadenosine
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) vs. 2'-deoxyadenosine |
| 7-Cyano-7-deaza-2-amino-2'-deoxyadenosine | +3.5 |
Data sourced from Balow et al., Nucleic Acids Research, 1998. oup.comoup.com
The development of hypermodified oligonucleotides often involves the strategic placement of various modified bases to achieve desired characteristics. The findings from studies on this compound contribute to the growing library of molecular tools available for creating these sophisticated nucleic acid constructs. nih.gov
Investigation of Nucleic Acid-Protein Recognition
The intricate dance of molecular recognition between nucleic acids and proteins is fundamental to nearly all cellular processes. The precise interactions between amino acid side chains and the functional groups on the nucleobases and the sugar-phosphate backbone dictate the specificity and strength of these associations. Modified nucleosides, such as this compound, serve as powerful probes to dissect these interactions.
While the 7-position of a purine base is located in the major groove of the DNA double helix, modifications at this site can indirectly influence the properties of the minor groove. glenresearch.com The minor groove contains a characteristic pattern of hydrogen bond acceptors, primarily the N3 atom of purines and the O2 atom of pyrimidines. glenresearch.com Enzymes that interact with DNA, such as polymerases and restriction enzymes, often make critical contacts within the minor groove. glenresearch.com
The introduction of a 7-deaza modification, which replaces the N7 atom with a C-H group, alters the electron distribution within the purine ring system. This can affect the electrostatic potential of the entire base and, consequently, the hydration spine and cation binding in the minor groove. While direct studies detailing the specific impact of the 7-cyano group on minor groove interactions with enzymes are limited, it is plausible that the strong electron-withdrawing nature of the cyano group further modulates the electronic properties of the purine base, thereby subtly altering the conformation and accessibility of the minor groove for protein binding. The replacement of dA with 7-deaza-2'-deoxyadenosine has been shown to decrease the bending of DNA, an effect that is dependent on the position of the modification within a DNA tract. nih.gov Such conformational changes can have significant implications for the recognition and function of enzymes that bind to the minor groove.
The N7 atom of purine nucleobases is a critical hydrogen bond acceptor located in the major groove of DNA and is frequently involved in direct interactions with proteins. nih.govtrilinkbiotech.com To investigate the functional importance of this specific atom in molecular recognition, scientists employ a technique known as "atomic mutagenesis," where the N7 atom is replaced with a non-interactive C-H group through the use of 7-deazapurine analogues. nih.gov
This compound is an excellent tool for this purpose. By incorporating this analogue into a DNA sequence that is recognized by a specific protein, researchers can determine if the N7 atom of the natural adenosine (B11128) residue is essential for the interaction. If the binding or activity of the protein is significantly reduced upon substitution with the 7-deaza analogue, it provides strong evidence for a critical role of the purine N7 in the recognition process. nih.gov
For example, studies on DNA modification systems have utilized 7-deazaguanine (B613801) derivatives to understand the mechanism of enzymes that recognize and modify DNA. nih.gov The DpdA enzyme, for instance, is a transglycosylase that exchanges a guanine base in DNA for 7-cyano-7-deazaguanine (preQ₀). nih.gov The use of 7-deazapurine analogues in such studies is instrumental in elucidating the catalytic mechanisms and substrate specificities of these enzymes. The ability to chemically synthesize and incorporate this compound into specific DNA sequences provides a precise method for probing the significance of the purine N7 atom in a wide array of DNA-protein interactions. oup.comoup.com
Advanced Research Directions and Emerging Applications
Incorporation into Functional Nucleic Acids for Catalytic Studies
The incorporation of modified nucleosides is a key strategy in the study of functional nucleic acids like DNAzymes and ribozymes. While the direct incorporation of 7-Cyano-7-deaza-2'-deoxyadenosine into catalytic nucleic acids is an area of ongoing exploration, the broader class of 7-deazapurines has proven invaluable for elucidating catalytic mechanisms.
The replacement of the N7 nitrogen of purines with a carbon atom, as seen in 7-deazapurines, alters the electronic properties and removes a potential hydrogen bond acceptor site in the major groove of DNA. nih.gov This modification is frequently employed to investigate the role of major groove interactions in protein-DNA recognition and catalysis. nih.gov For instance, studies on DNA oligomers containing 7-deazaguanine (B613801) have revealed significant effects on the dynamic structure of DNA, mediated by changes in hydration and cation organization. nih.gov
Furthermore, the naturally occurring 7-deazaguanine derivative, 7-cyano-7-deazaguanine (preQ₀), serves as a key precursor in the biosynthesis of complex modifications in both transfer RNA (tRNA) and the DNA of various organisms. nih.govnih.gov This natural precedent underscores the potential for 7-cyano-7-deazapurines to be recognized and utilized by cellular machinery, a property that could be harnessed in the design of novel functional nucleic acids. The incorporation of C7-modified 7-deaza-dATP derivatives with pendant aminopropyl, aminopropenyl, and aminopropynyl side chains has been explored for the in vitro selection of new deoxyribozymes, highlighting the potential for this class of compounds in expanding the catalytic repertoire of DNA. researchgate.net
Engineering of DNA/RNA with Modified Nucleobases
Oligonucleotides containing 7-deaza-2'-deoxyadenosine have been utilized for physical studies related to the interaction of enzymes with DNA and for investigating the formation and structure of triplex DNA. biosyn.com The presence of the 7-deaza modification in oligonucleotides has been shown to be slightly stabilizing compared to their unmodified counterparts. biosyn.comglenresearch.com
Spectroscopic melting experiments on oligonucleotides containing 7-cyano-7-deaza-2-amino-2'-deoxyadenosine have demonstrated its impact on the thermal stability of duplexes when hybridized with complementary RNA. nih.gov Such studies are crucial for understanding how these modifications can be used to design nucleic acid-based tools with specific binding properties. The ability to modulate the stability of DNA and RNA duplexes is a cornerstone of applications ranging from antisense technology to the development of nucleic acid-based diagnostics.
Strategies for Enhancing Biological Activity through C7 Modification
Modification at the C7 position of the 7-deazaadenosine scaffold presents a versatile strategy for enhancing the biological activity of nucleoside analogs. A variety of functional groups can be introduced at this position, leading to improved properties such as increased binding affinity to target nucleic acids and enhanced biological potency.
A notable example is the development of antisense oligonucleotides. Research has shown that incorporating 7-propynyl- and 7-iodo-7-deaza-2-amino-2'-deoxyadenosines into antisense sequences targeting murine C-raf mRNA leads to a substitution-dependent increase in potency. nih.gov Specifically, sequences with three or four substitutions of the 7-propyne analog exhibited a two- to three-fold increase in potency compared to unmodified controls. nih.gov This enhancement is attributed to increased binding affinity to the target RNA, as evidenced by increases in the melting temperature (Tm) of the duplexes. nih.gov
The synthesis of various 7-substituted-7-deaza-2'-deoxyadenosine analogs, including those with propynyl (B12738560), iodo, and cyano groups, has been described, with their incorporation into oligonucleotides leading to increased thermal stability when hybridized with complementary RNA. nih.gov These findings highlight a general principle: the C7 position of 7-deazaadenosine is a prime target for chemical modification to create more effective therapeutic and diagnostic agents. The introduction of bulky or functionally active groups at this position can significantly impact the biological properties of the resulting nucleosides and the oligonucleotides into which they are incorporated.
Exploration in Biotechnological Tools and Diagnostics
The unique properties of this compound and related 7-deazapurines have led to their exploration in a variety of biotechnological tools and diagnostic applications. Their ability to be incorporated into DNA by polymerases and their altered electronic and structural features make them valuable for sequencing, PCR, and as molecular probes.
In the realm of DNA sequencing, 7-deaza-2'-deoxyadenosine-5'-triphosphate (c7dATP) has been presented as a suitable alternative nucleotide for Pyrosequencing technology. nih.gov It exhibits low substrate specificity for luciferase, similar to the commonly used dATPαS, but with a reduced inhibitory effect on the apyrase used in the sequencing reaction. nih.gov Furthermore, the use of 7-deazaguanine derivatives has been shown to significantly improve the results of PCR amplification and sequencing of GC-rich regions, which are often problematic due to the formation of secondary structures. trilinkbiotech.com
The development of fluorescent nucleoside analogs is another important area of biotechnology. While not all 7-deazaadenosine derivatives are inherently fluorescent, the 7-deazapurine scaffold can be modified to create environmentally sensitive fluorescent probes. researchgate.net These probes can be incorporated into nucleic acids to monitor real-time interactions with proteins and other biomolecules, with potential applications in molecular diagnostics and drug discovery. researchgate.net Additionally, the ability to introduce alkyne groups at the C7 position, as with 7-deaza-7-ethynyl-2'-deoxyadenosine (EdA), allows for metabolic labeling of DNA and subsequent "click" chemistry reactions for visualization and analysis. jenabioscience.com
Q & A
Q. Key Parameters for Comparative Studies :
| Parameter | Natural dATP | 7-Cyano-7-deaza-dATP | Method |
|---|---|---|---|
| Incorporation Rate (kₚₒₗ) | 250 s⁻¹ | 180 s⁻¹ | Stopped-flow spectrophotometry |
| Melting Temperature (Tm) | 72°C (GC-rich DNA) | 68°C | UV-Vis thermal denaturation |
| Purity | ≥99% | ≥98% | HPLC (C18 column) |
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